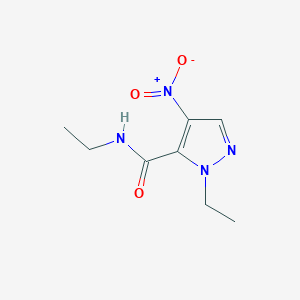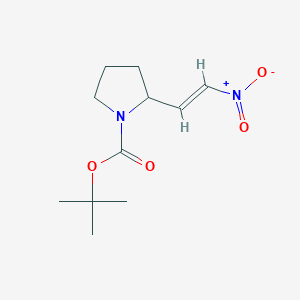
(E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
(E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate is a chemical compound that has gained significant importance in the field of scientific research. It is a pyrrolidine derivative that has shown potential as a useful tool in various research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
- Enantioselective Synthesis : A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy was described, showing a high yield and chemical purity in the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (Chung et al., 2005).
- Synthesis of Nitroxides : Pyrrolidine nitroxides were synthesized, known for their high resistance to bioreduction, showing excellent stability against reduction with ascorbate (Taratayko et al., 2022).
- Crystal Structure Analysis : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and characterized using X-ray diffraction studies, revealing its molecular structure and conformation (Naveen et al., 2007).
Chemical Transformations and Reactions
- Nitroxide Stability : Nitroxides with tert-butyl substituents were studied for their thermal stability and kinetics of reduction by ascorbic acid, indicating potential applications in molecular probes and biomedical research (Zhurko et al., 2020).
- Asymmetric Synthesis of Prolinols : Asymmetric synthesis involving the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate to tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate was achieved with high yields and diastereoselectivities (Funabiki et al., 2008).
- Coupling Reactions for Novel Derivatives : tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, indicating its potential in the synthesis of complex organic compounds (Wustrow & Wise, 1991).
Biomedical Applications
- Radioprotection Drug Development : Novel chiral nitronyl nitroxyl radicals synthesized from tert-butyl 2-(4,5-dihydro-4,4,5,5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl) pyrrolidine-1-carboxylate were evaluated for cytotoxic and radioprotective effects, indicating potential use in radioprotection drugs (Qin et al., 2009).
Chemical Bonding and Molecular Interactions
- Hydrogen Bond Analysis : Crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were analyzed, revealing insights into the molecule's orientation and electric dipole moment through hydrogen bonding (Baillargeon et al., 2014).
- Weak Intermolecular Interactions : Substituted oxopyrrolidine analogues demonstrated diverse supramolecular arrangements influenced by weak interactions like CH⋯O/CH⋯π/H⋯H, highlighting the importance of such interactions in molecular assemblies (Samipillai et al., 2016).
Molecular Synthesis and Analysis
- Synthesis of 2-Pyrrolidinone Derivatives : The synthesis of highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, was reported, demonstrating its utility in the development of novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).
Propriétés
IUPAC Name |
tert-butyl 2-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-7-4-5-9(12)6-8-13(15)16/h6,8-9H,4-5,7H2,1-3H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWKTAHOTPAHNV-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744438 | |
| Record name | tert-Butyl 2-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245652-75-8 | |
| Record name | tert-Butyl 2-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B3225038.png)
![N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3225043.png)
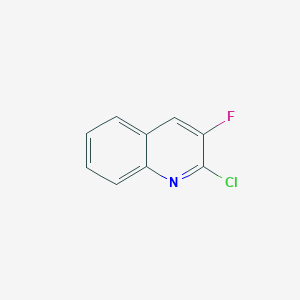
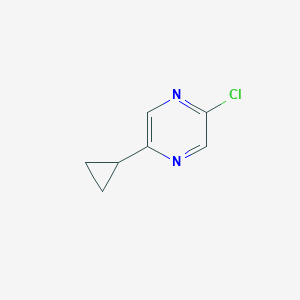
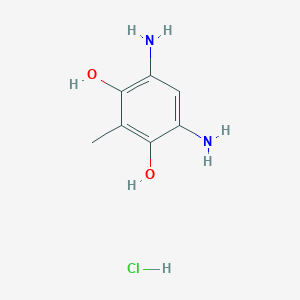
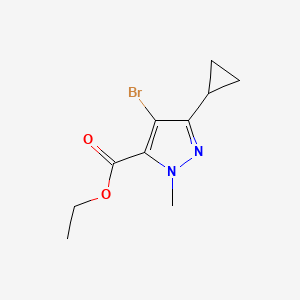
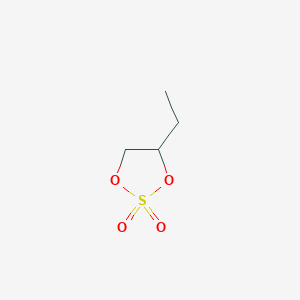
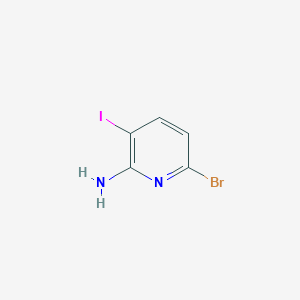
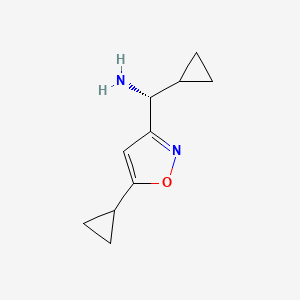
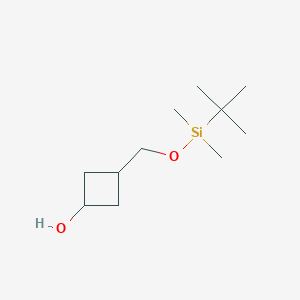
![Furo[3,2-c]pyridin-7-ol, hydrochloride (1:1)](/img/structure/B3225103.png)


